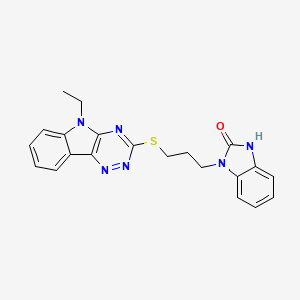

ML117

Description

Properties

Molecular Formula |

C21H20N6OS |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C21H20N6OS/c1-2-26-16-10-5-3-8-14(16)18-19(26)23-20(25-24-18)29-13-7-12-27-17-11-6-4-9-15(17)22-21(27)28/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,28) |

InChI Key |

ZVNFFJMAVRCTRS-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ML117 (MAM-117): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of the investigational compound ML117, more commonly identified in the scientific literature as MAM-117. This document collates available data on its molecular target, inhibitory activity, and the biological consequences of its action, presenting it in a format tailored for researchers in parasitology and drug development.

Executive Summary

MAM-117 is a potent, peptide-based α-ketoamide inhibitor of subtilisin-like protease 1 (SUB1) in Plasmodium species, the causative agents of malaria. Its mechanism of action is centered on the covalent, reversible inhibition of this essential parasite enzyme. By targeting SUB1, MAM-117 disrupts a critical proteolytic cascade required for the egress of merozoites from infected host erythrocytes, thereby halting the parasite's life cycle and preventing the symptomatic stage of the disease. Analogues of MAM-117 have demonstrated low nanomolar efficacy against both Plasmodium falciparum and Plasmodium vivax SUB1.

Molecular Target Identification and Characterization

The primary molecular target of MAM-117 is Subtilisin-like protease 1 (SUB1) , a serine protease found in Plasmodium parasites.

-

Target: Plasmodium vivax subtilisin-like protease 1 (PvSUB1)

-

Orthologous Target: Plasmodium falciparum subtilisin-like protease 1 (PfSUB1)

SUB1 is a key enzyme in the life cycle of the malaria parasite. It is synthesized in the late schizont stage and stored in apical organelles of the developing merozoites called exonemes. Just prior to the rupture of the infected red blood cell, SUB1 is secreted into the parasitophorous vacuole, where it initiates a proteolytic cascade. This cascade involves the processing of several key substrate proteins, including the serine repeat antigens (SERAs), which is an essential step for the breakdown of the parasitophorous vacuole membrane and the subsequent egress of merozoites. By inhibiting SUB1, MAM-117 prevents this crucial step, trapping the parasites within the host cell and preventing their propagation.

Quantitative Inhibitory Activity

MAM-117 and its analogues have been shown to be highly potent inhibitors of both PvSUB1 and PfSUB1. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).

| Compound Class | Target Enzyme | IC50 Range |

| Peptidic α-ketoamides (MAM-117 analogues) | PfSUB1 | 10-20 nM[1] |

| Peptidic α-ketoamides (MAM-117 analogues) | PvSUB1 | 10-20 nM[1] |

Detailed Mechanism of Inhibition

MAM-117 is a peptide-based inhibitor designed to mimic the natural substrates of SUB1. Its mechanism of action is based on the chemical reactivity of its α-ketoamide "warhead".

The inhibition process is as follows:

-

Binding: The peptide backbone of MAM-117 positions the molecule within the active site of SUB1, forming non-covalent interactions with the enzyme's substrate-binding pockets.

-

Nucleophilic Attack: The catalytic serine residue (Ser549 in PvSUB1) in the active site of SUB1 performs a nucleophilic attack on the electrophilic carbon of the α-ketoamide group of MAM-117.

-

Covalent Adduct Formation: This attack results in the formation of a covalent, yet reversible, hemiketal adduct between the enzyme and the inhibitor. This adduct effectively blocks the active site, preventing the binding and cleavage of natural substrates.

The formation of this covalent bond is a key feature of the potent inhibitory activity of α-ketoamides against serine proteases.

Experimental Protocols

Recombinant SUB1 Enzyme Inhibition Assay

The inhibitory activity of MAM-117 and its analogues against SUB1 is typically determined using an in vitro enzyme inhibition assay with recombinant enzyme and a fluorogenic peptide substrate.

Objective: To determine the IC50 value of an inhibitor against purified recombinant SUB1.

Materials:

-

Purified, active recombinant PfSUB1 or PvSUB1.

-

Fluorogenic peptide substrate (e.g., based on a known SUB1 cleavage sequence, with a fluorophore and a quencher).

-

Assay buffer (e.g., Tris-HCl pH 8.2, with CaCl2 and CHAPS).

-

Test inhibitor (MAM-117 or analogue) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In the wells of a 96-well plate, add a solution of the recombinant SUB1 enzyme in assay buffer.

-

Add the diluted test inhibitor to the wells (in triplicate for each concentration). A DMSO-only control is also included.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Signaling Pathway: SUB1-Mediated Merozoite Egress

Caption: The role of SUB1 in the proteolytic cascade leading to merozoite egress and its inhibition by MAM-117.

Experimental Workflow: SUB1 Inhibition Assay

Caption: A stepwise workflow for the in vitro determination of the IC50 of MAM-117 against SUB1.

References

An In-depth Technical Guide to ML117 (TAK-117/Serabelisib): A Selective PI3K Alpha Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML117, also known as TAK-117 or Serabelisib, a potent and highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). This document consolidates key preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most commonly mutated oncogenes in solid tumors. These activating mutations lead to constitutive activation of the PI3K pathway, promoting tumorigenesis.

This compound (TAK-117/Serabelisib) is an orally bioavailable small molecule inhibitor designed to selectively target the p110α isoform of PI3K.[1] This selectivity is intended to provide a more targeted therapeutic approach, potentially offering a better safety profile compared to pan-PI3K inhibitors by minimizing off-target effects on other PI3K isoforms involved in normal physiological processes.[1] Preclinical studies have demonstrated that TAK-117 potently inhibits PI3Kα, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis in cancer cells harboring PIK3CA mutations.[2][3]

Mechanism of Action

TAK-117 functions as an ATP-competitive inhibitor of the p110α catalytic subunit of PI3K. By binding to the kinase domain, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of downstream signaling pathways involved in cell cycle progression, cell survival, and protein synthesis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kα", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; TAK117 [label="TAK-117\n(this compound)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> Downstream; TAK117 -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

// Invisible nodes and edges for alignment {rank=same; RTK; TAK117} {rank=same; PI3K; PIP2} }

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of TAK-117 against Class I PI3K isoforms and mTOR. The data highlights the potent and selective inhibition of PI3Kα.

| Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |

| PI3Kα (p110α) | 21 | - |

| PI3Kβ (p110β) | >2500 | >119 |

| PI3Kγ (p110γ) | 1900 | ~90 |

| PI3Kδ (p110δ) | 13900 | ~662 |

| mTOR | 1670 | ~80 |

Data compiled from multiple sources.[2][3][4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. While the primary discovery and characterization papers for INK1117/MLN1117 were not fully accessible to extract the exact, detailed protocols, the following sections provide comprehensive, best-practice protocols for the types of assays used to evaluate TAK-117, based on available information and standard laboratory procedures.

Biochemical Kinase Assay (PI3Kα Activity)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against a purified PI3K isoform.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PIP2 (substrate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

TAK-117 (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of TAK-117 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Enzyme and Substrate Preparation: Dilute the recombinant PI3Kα enzyme and PIP2 substrate in kinase assay buffer to the desired concentrations.

-

Assay Reaction:

-

Add 2.5 µL of the diluted TAK-117 or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.

-

Add 5 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection (using ADP-Glo™):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of TAK-117 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Western Blot for AKT Phosphorylation

This protocol is used to assess the effect of TAK-117 on the PI3K signaling pathway in cancer cells by measuring the phosphorylation of AKT at Serine 473.

Materials:

-

PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)

-

Complete cell culture medium

-

TAK-117 dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of TAK-117 or vehicle (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane using a stripping buffer.

-

Re-probe the membrane with the anti-total AKT antibody to normalize for protein loading.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of the cells.

Materials:

-

PIK3CA-mutant cancer cell line

-

Complete cell culture medium

-

TAK-117 dissolved in DMSO

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of TAK-117 or vehicle (DMSO) to the wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vivo Studies

Preclinical in vivo studies using murine xenograft models have been instrumental in evaluating the anti-tumor efficacy of TAK-117. In these studies, human cancer cells with PIK3CA mutations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with TAK-117 or a vehicle control.

Typical In Vivo Xenograft Study Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of PIK3CA-mutant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer TAK-117 orally, once daily, at various dose levels (e.g., 30, 60, 120 mg/kg). The control group receives the vehicle.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot to assess the inhibition of the PI3K pathway (e.g., p-AKT levels).

Studies have shown that daily oral administration of TAK-117 leads to a dose-dependent inhibition of tumor growth in xenograft models bearing PIK3CA mutations.[3][10] Conversely, the compound was not effective in tumor models with PTEN loss or KRAS mutations.[2][3]

Clinical Development and Pharmacokinetics

A first-in-human, phase I dose-escalation study of TAK-117 was conducted in patients with advanced solid tumors.[4][10] The study evaluated both once-daily and intermittent dosing schedules. The maximum tolerated dose (MTD) was established for both schedules.[4][5]

Pharmacokinetic analyses revealed that TAK-117 has a plasma half-life of approximately 11 hours in humans.[2][4][6] The safety profile was found to be acceptable, with the most common adverse events being consistent with other PI3K inhibitors.[4]

Experimental and Logical Workflows

// Nodes Biochem [label="Biochemical Assay\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(PIK3CA-mutant lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(p-AKT Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay\n(MTS/MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Xenograft\nModel", fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy [label="Tumor Growth\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PD [label="Pharmacodynamics\n(Tumor p-AKT)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Biochem -> CellCulture; CellCulture -> WesternBlot; CellCulture -> Viability; Viability -> InVivo; WesternBlot -> InVivo; InVivo -> Efficacy; InVivo -> PD; }

// Nodes TAK117 [label="TAK-117\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Potent [label="Potent PI3Kα\nInhibitor\n(IC50 = 21 nM)", fillcolor="#FBBC05", fontcolor="#202124"]; Selective [label="Highly Selective\n(>100-fold vs. β, γ, δ, mTOR)", fillcolor="#FBBC05", fontcolor="#202124"]; Oral [label="Orally\nBioavailable", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIK3CA [label="Active in\nPIK3CA-mutant\nCancers", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTEN_KRAS [label="Less Active in\nPTEN-loss or\nKRAS-mutant Cancers", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical [label="Phase I Clinical\nTrial Completed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TAK117 -> Potent; TAK117 -> Selective; TAK117 -> Oral; Potent -> PIK3CA; Selective -> PIK3CA; PIK3CA -> PTEN_KRAS [style=dashed]; Oral -> Clinical; }

Conclusion

This compound (TAK-117/Serabelisib) is a potent and highly selective inhibitor of PI3Kα with a well-defined mechanism of action. Its selectivity for the alpha isoform, which is frequently mutated in cancer, offers a targeted therapeutic strategy. Preclinical data robustly support its activity in PIK3CA-mutant cancer models, and early clinical development has established its pharmacokinetic profile and safety in humans. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development who are investigating the PI3K pathway and the therapeutic potential of its inhibitors. Further clinical evaluation of TAK-117, both as a monotherapy and in combination with other targeted agents, is ongoing and will be critical in defining its role in the treatment of PIK3CA-mutant cancers.

References

- 1. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shop.bio-connect.nl [shop.bio-connect.nl]

- 9. genentech-medinfo.com [genentech-medinfo.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

The Role of ML117 in the PI3K/AKT/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. The Class I PI3Ks are heterodimeric enzymes, and the p110α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors. This has spurred the development of selective inhibitors targeting this specific isoform.

This technical guide provides an in-depth overview of ML117 (also known as TAK-117 and Serabelisib), a potent and selective inhibitor of the PI3Kα isoform. We will delve into its mechanism of action, its effects on the PI3K/AKT/mTOR signaling cascade, and summarize key preclinical and clinical findings. This document is intended to be a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.

This compound: A Selective PI3Kα Inhibitor

This compound is an orally bioavailable small molecule that demonstrates high selectivity for the p110α isoform of PI3K.[1] This selectivity is a key characteristic, as it is hypothesized to offer a wider therapeutic window and a more favorable safety profile compared to pan-PI3K inhibitors that target multiple isoforms.[2] By specifically targeting PI3Kα, this compound aims to block the downstream signaling cascade that is aberrantly activated in cancers harboring PIK3CA mutations or those with an over-reliance on PI3Kα signaling.

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding site of the p110α catalytic subunit of PI3K, thereby inhibiting its kinase activity. This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.

By reducing the levels of PIP3, this compound effectively blocks the activation of AKT. Activated AKT (phosphorylated at Thr308 and Ser473) in turn phosphorylates a multitude of downstream substrates, including components of the mTOR complex 1 (mTORC1). Inhibition of the PI3K/AKT axis by this compound consequently leads to the downregulation of mTORC1 signaling, which is critical for protein synthesis, cell growth, and proliferation. The ultimate cellular consequences of this compound treatment in sensitive cancer cells include the inhibition of cell proliferation and the induction of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| PI3Kα | 15 | Cell-free enzymatic assay | [3] |

| PI3Kα | 21 | Cell-free enzymatic assay | [2] |

| PI3Kβ | >100-fold higher than PI3Kα | Cell-free enzymatic assay | [2] |

| PI3Kγ | >100-fold higher than PI3Kα | Cell-free enzymatic assay | [2] |

| PI3Kδ | >100-fold higher than PI3Kα | Cell-free enzymatic assay | [2] |

| mTOR | >100-fold higher than PI3Kα | Cell-free enzymatic assay | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Genetic Background | Assay | Endpoint | IC50 / Effect | Reference |

| PIK3CA mutant breast cancer cells | PIK3CA mutant | Growth Inhibition | Cell Viability | ~2 µM | [3] |

| PTEN null cells | PTEN null | Growth Inhibition | Cell Viability | No effect | [3] |

| BCR-stimulated B cells | Not applicable | AKT Phosphorylation | p-AKT levels | 50% reduction at 1 µM | [3] |

Table 3: In Vivo Efficacy of this compound (TAK-117) in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |

| Breast Carcinoma | PIK3CA mutant | 30-60 mg/kg | Dose-dependent inhibition | [2][3] |

| Solid Tumors | Various | Not specified | Dose-dependent inhibition | [2] |

Note: More specific quantitative data on the percentage of tumor growth inhibition at various doses would be beneficial for a more detailed comparison.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and the PI3K/AKT/mTOR pathway are provided below.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

Objective: To determine the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR pathway following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the corresponding total protein levels and the loading control.

-

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

MTT/MTS Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

For MTS assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Add more 1X Annexin V binding buffer to each sample.

-

Analyze the stained cells on a flow cytometer.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (formulated in an appropriate vehicle) orally to the treatment group according to a predetermined dose and schedule (e.g., daily, or intermittently). The control group receives the vehicle alone.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies like Western blotting for p-AKT). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualization

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound (TAK-117) is a potent and selective PI3Kα inhibitor that has demonstrated promising anti-cancer activity in preclinical models, particularly in the context of PIK3CA-mutant tumors. Its mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR pathway, leads to reduced cell proliferation and increased apoptosis. The selectivity of this compound for the p110α isoform may offer a therapeutic advantage by minimizing off-target effects.

A first-in-human Phase I study of TAK-117 has established its safety profile and maximum tolerated dose with intermittent dosing schedules showing better tolerability.[2] While single-agent activity was observed, the future of this compound likely lies in combination therapies.[2] Combining this compound with inhibitors of other key signaling pathways or with standard-of-care chemotherapies could lead to synergistic effects and overcome potential resistance mechanisms.

Further research is warranted to identify robust predictive biomarkers beyond PIK3CA mutations to better select patient populations that will benefit most from this compound treatment. Additionally, a deeper understanding of the resistance mechanisms to PI3Kα inhibition will be crucial for the development of effective long-term treatment strategies. The continued investigation of this compound, both as a single agent and in combination, holds significant promise for the treatment of cancers driven by aberrant PI3Kα signaling.

References

An In-Depth Technical Guide to ML117: A Selective NADPH Oxidase 1 (NOX1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML117 has emerged as a valuable chemical probe for investigating the physiological and pathological roles of NADPH oxidase 1 (NOX1). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its use in research are also presented, along with a summary of its mechanism of action and its impact on relevant signaling pathways. This document aims to serve as a core resource for researchers utilizing this compound in their studies.

Chemical Structure and Properties

This compound is a potent and selective, cell-permeable inhibitor of NADPH oxidase 1 (NOX1). While the initial identification of this compound was associated with the chemical name 3-[3-[(5-ethyl-[1][2][3]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one, further investigation has revealed that the compound widely recognized and utilized in scientific literature as the NOX1 inhibitor this compound is a distinct chemical entity.

Nomenclature and Identifiers:

| Property | Value |

| Common Name | This compound |

| Function | NADPH Oxidase 1 (NOX1) Inhibitor |

Note: Due to the ambiguity in publicly available data, a definitive IUPAC name, CAS number, and other standard chemical identifiers for the specific NOX1 inhibitor this compound are not consistently reported. Researchers are advised to verify the identity of their compound source.

Physicochemical Properties:

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the selective inhibition of NADPH oxidase 1 (NOX1), a member of the NOX family of enzymes that generate reactive oxygen species (ROS). NOX1-derived ROS play crucial roles in a variety of cellular processes and have been implicated in numerous diseases.

This compound has been shown to be a highly selective and cell-permeable inhibitor of NOX1 activity.[1] Its inhibitory action leads to a reduction in the production of superoxide (O₂⁻) and other downstream ROS. This targeted inhibition allows for the specific investigation of NOX1-mediated signaling pathways without significantly affecting other NOX isoforms or cellular processes.

The biological activity of this compound has been demonstrated in various cellular contexts. For instance, in coronary arterial myocytes (CAMs), this compound effectively reverses the decrease in membrane CD38 protein and the increase in superoxide production induced by the overexpression of Rac1 and Vav2, key regulators of NOX1 activity.[1] Furthermore, this compound has been utilized to demonstrate the role of NOX1 in high glucose-induced dynein activation and the formation of autophagolysosomes in CAMs, highlighting its utility in studying cellular trafficking and autophagy.[2]

Signaling Pathways

The inhibitory action of this compound on NOX1 directly impacts signaling pathways that are dependent on NOX1-generated ROS. By reducing ROS levels, this compound can modulate the activity of downstream effectors involved in cell proliferation, migration, inflammation, and apoptosis.

A key signaling axis influenced by this compound is the NOX1-ROS-CD38 pathway in coronary arterial myocytes. Overexpression of Rac1 and Vav2, which activate NOX1, leads to increased superoxide production and subsequent internalization of the cell surface receptor CD38.[1] Treatment with this compound blocks this effect, indicating that NOX1-derived ROS are critical mediators of CD38 trafficking.[1]

Another important pathway elucidated with the use of this compound is the NOX1-ROS-Dynein-Autophagy pathway . In the context of high glucose conditions in coronary arterial myocytes, NOX1-derived ROS lead to the activation of the motor protein dynein, which is essential for the trafficking of autophagosomes and their fusion with lysosomes to form autophagolysosomes.[2] this compound treatment abolishes the high glucose-induced dynein activation and autophagolysosome formation, demonstrating the critical role of NOX1 in this process.[2]

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Researchers should optimize these protocols for their specific experimental systems.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration used in studies is 100 µM.[1][2]

-

Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of solvent used for the stock solution) should be included in all experiments.

-

Incubation: Incubate the cells for the desired period, depending on the specific experimental endpoint.

Measurement of Superoxide Production

A common method to assess NOX1 activity is to measure the production of superoxide.

-

Cell Preparation: Treat cells with this compound or vehicle control as described above.

-

Detection Reagent: Incubate the cells with a superoxide-sensitive fluorescent probe (e.g., dihydroethidium or a specific chemiluminescence probe) according to the manufacturer's instructions.

-

Measurement: Measure the fluorescence or luminescence using a plate reader, fluorometer, or flow cytometer. The signal intensity is proportional to the amount of superoxide produced.

-

Data Analysis: Normalize the signal from this compound-treated cells to the signal from vehicle-treated cells to determine the percentage of inhibition.

Flow Cytometry for Surface Protein Expression

This protocol can be used to assess changes in the surface expression of proteins like CD38.

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Cell Harvesting: Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.

-

Staining: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and incubate with a fluorescently labeled primary antibody specific for the protein of interest (e.g., anti-CD38 antibody).

-

Washing: Wash the cells with buffer to remove unbound antibody.

-

Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of surface protein expression.

Conclusion

This compound is a critical tool for dissecting the roles of NOX1 in cellular signaling and disease. Its selectivity and cell permeability make it a superior choice for in vitro studies. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with practical guidance for its experimental application. As research into NOX1-mediated pathologies continues to expand, the utility of this compound as a selective chemical probe is expected to grow, facilitating new discoveries in various fields of biomedical research.

References

- 1. Contribution of NADPH Oxidase to Membrane CD38 Internalization and Activation in Coronary Arterial Myocytes | PLOS One [journals.plos.org]

- 2. Enhancement of dynein-mediated autophagosome trafficking and autophagy maturation by ROS in mouse coronary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preclinical Data on TAK-117 (MLN117): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TAK-117, also known as MLN117 or serabelisib (formerly INK1117). TAK-117 is an investigational, orally bioavailable, potent, and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The information presented herein is compiled from publicly available preclinical data, primarily summarized in clinical trial publications and conference abstracts.

Core Compound Characteristics

TAK-117 is designed to specifically target the p110α catalytic subunit of PI3K, which is frequently mutated and activated in a variety of human cancers. By selectively inhibiting PI3Kα, TAK-117 aims to block the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis, while minimizing off-target effects associated with pan-PI3K inhibitors.

In Vitro Activity

Kinase Selectivity

TAK-117 demonstrates high selectivity for the PI3Kα isoform over other class I PI3K family members and the structurally related kinase, mTOR. This selectivity is a key feature of its design, intended to provide a more favorable therapeutic window.[1][2]

| Target | IC50 (nmol/L) | Selectivity vs. PI3Kα |

| PI3Kα | 21 | - |

| PI3Kβ | >100-fold higher | >100x |

| PI3Kγ | >100-fold higher | >100x |

| PI3Kδ | >100-fold higher | >100x |

| mTOR | >100-fold higher | >100x |

Cellular Activity

In cellular assays, TAK-117 has been shown to inhibit the proliferation of tumor cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K.[1][2] This anti-proliferative effect is accompanied by the inhibition of downstream signaling pathways, as evidenced by reduced phosphorylation of AKT.[2] Conversely, tumor cells with PTEN deficiency, which leads to constitutive activation of the PI3K pathway independent of PI3Kα, show significantly less sensitivity to TAK-117.[2]

In Vivo Efficacy

Xenograft Models

Preclinical studies in murine xenograft models of human cancers have demonstrated the in vivo anti-tumor activity of TAK-117. Oral administration of TAK-117 led to a dose-dependent inhibition of tumor growth in models bearing oncogenic PIK3CA mutations.[1][2] Consistent with the in vitro findings, TAK-117 was not efficacious in tumor models with PTEN and/or KRAS mutations.[1][2] The anti-tumor activity of single-agent TAK-117 in these preclinical models has been shown to be driven by total plasma exposure and is independent of the dosing schedule.[1][2]

Angiogenesis

In addition to its direct effects on tumor cell proliferation, TAK-117 has been shown to block VEGF signaling and angiogenesis both in vitro and in vivo.[3]

Preclinical Safety and Pharmacokinetics

Safety Pharmacology

Preclinical safety studies in rats and monkeys have indicated that TAK-117 is well-tolerated at doses up to 50 mg/kg/day.[1][2] Notably, in contrast to pan-PI3K inhibitors, TAK-117 did not appear to impair glucose homeostasis or insulin response in rodent models.[3] Furthermore, TAK-117 did not significantly affect B and T cell function in vitro or in vivo.[3]

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for TAK-117 in animal models are not extensively reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

PI3Kα Signaling Pathway Inhibition by TAK-117

Caption: TAK-117 inhibits the PI3Kα signaling pathway.

Representative In Vivo Xenograft Study Workflow

References

Target Validation of MLN1117 (TAK-117): A PI3Kα Inhibitor in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is a key node in this pathway and is frequently mutated in a variety of solid tumors, making it a prime target for cancer therapy. This technical guide provides a comprehensive overview of the target validation of MLN1117 (also known as TAK-117 or Serabelisib), a potent and selective inhibitor of the PI3Kα isoform. This document will detail the mechanism of action, experimental protocols for target validation, and quantitative data supporting its efficacy in cancer cells.

Core Concepts: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that responds to various extracellular signals, such as growth factors and hormones, to regulate fundamental cellular processes. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. Constitutive activation of this pathway, often through mutations in PIK3CA, provides cancer cells with a significant survival and growth advantage.

Quantitative Data Summary

The efficacy of MLN1117 has been evaluated across a range of cancer cell lines, particularly those harboring PIK3CA mutations. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of MLN1117 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kα |

| PI3Kα | 21 | - |

| PI3Kβ | >2,100 | >100-fold |

| PI3Kγ | >2,100 | >100-fold |

| PI3Kδ | >2,100 | >100-fold |

| mTOR | >2,100 | >100-fold |

Data compiled from publicly available sources.[1][2][3]

Table 2: Anti-proliferative Activity of MLN1117 in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) |

| MCF7 | Breast Cancer | E545K Mutant | ~2 |

| T47D | Breast Cancer | H1047R Mutant | ~2 |

| PC3 | Prostate Cancer | Wild-Type | >10 |

| U87MG | Glioblastoma | PTEN Null | >10 |

Data compiled from publicly available sources.[2]

Experimental Protocols for Target Validation

Validating the target of a novel inhibitor like MLN1117 involves a multi-faceted approach, combining biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of MLN1117 on the enzymatic function of purified PI3Kα.

Methodology:

-

Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and MLN1117.

-

Procedure:

-

A reaction mixture containing PI3Kα, PIP2, and varying concentrations of MLN1117 is prepared in a kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The amount of PIP3 produced is quantified using a variety of methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.

-

-

Data Analysis: The concentration of MLN1117 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Western Blotting for Pathway Modulation

Objective: To confirm that MLN1117 inhibits the PI3K/AKT/mTOR pathway in intact cancer cells.

Methodology:

-

Cell Culture: PIK3CA-mutant cancer cell lines (e.g., MCF7, T47D) are cultured to 70-80% confluency.

-

Treatment: Cells are treated with varying concentrations of MLN1117 for a specified time (e.g., 2-24 hours).

-

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Western Blotting:

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT Ser473, total AKT, p-S6 Ribosomal Protein, total S6).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the extent of pathway inhibition.

Cellular Thermal Shift Assay (CETSA®)

Objective: To provide direct evidence of MLN1117 binding to its target, PI3Kα, within the cellular environment.

Methodology:

-

Principle: The binding of a ligand (MLN1117) to its target protein (PI3Kα) can increase the thermal stability of the protein.

-

Procedure:

-

Intact cancer cells are treated with MLN1117 or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble PI3Kα remaining at each temperature is quantified by Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve of PI3Kα to a higher temperature in the presence of MLN1117 indicates direct target engagement.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MLN1117 in a living organism.

Methodology:

-

Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with PIK3CA-mutant human cancer cells.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily oral administration of MLN1117. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic studies (e.g., Western blotting for pathway inhibition).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Off-Target Effects and Selectivity

A crucial aspect of target validation is assessing the selectivity of the inhibitor. While MLN1117 demonstrates high selectivity for PI3Kα over other PI3K isoforms and mTOR in biochemical assays, it is important to evaluate its off-target effects in a broader, unbiased manner.

Kinome Profiling: This technique involves screening the inhibitor against a large panel of kinases to identify any unintended interactions. This helps in understanding the overall selectivity profile and predicting potential off-target related toxicities.

Conclusion

The target validation of MLN1117 (TAK-117) provides a robust example of the preclinical evaluation of a selective PI3Kα inhibitor. The collective evidence from biochemical assays, cellular pathway modulation studies, direct target engagement assays, and in vivo efficacy models strongly supports the on-target activity of MLN1117 in PIK3CA-mutant cancer cells. This comprehensive validation process is essential for advancing targeted therapies into clinical development and ultimately for providing new treatment options for patients with cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MLN-1117 | PI3Kα (phosphoinositide 3-kinase) inhibitor | CAS 1268454-23-4 | Buy MLN-1117 from Supplier InvivoChem [invivochem.com]

- 3. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Selectivity Profile of a Kinase Inhibitor: A Case Study with the Hypothetical Compound ML117

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield a specific molecule designated "ML117" with a characterized selectivity profile. Therefore, this document serves as an illustrative technical guide for researchers, scientists, and drug development professionals on how to structure and present the selectivity profile of a novel kinase inhibitor, using "this compound" as a hypothetical example. The data and specific experimental details provided are representative and intended to serve as a template.

Introduction

The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. A highly selective compound preferentially binds to its intended target with significantly greater affinity than to other proteins, minimizing off-target effects and potential toxicity. This guide provides a detailed overview of the selectivity profile for a hypothetical ATP-competitive kinase inhibitor, this compound, designed to target a key kinase in a cancer-related signaling pathway.

Quantitative Selectivity Profile of this compound

The selectivity of this compound was assessed against a broad panel of human kinases. The following tables summarize the inhibitory activity (IC50) of this compound against its primary target and a selection of off-target kinases.

Table 1: Inhibitory Activity of this compound against the Primary Target Kinase

| Target Kinase | Assay Type | ATP Concentration | This compound IC50 (nM) |

| Target Kinase A | Radiometric | 10 µM | 15 |

Table 2: Off-Target Kinase Inhibition Profile of this compound

This table presents data from a broad kinase panel screening. A lower IC50 value indicates stronger inhibition.

| Off-Target Kinase | This compound IC50 (nM) | Fold Selectivity (Off-Target IC50 / Target A IC50) |

| Kinase B | 3,200 | 213 |

| Kinase C | > 10,000 | > 667 |

| Kinase D | 1,500 | 100 |

| Kinase E | > 10,000 | > 667 |

| Kinase F | 850 | 57 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay is used to measure the ability of a compound to inhibit the enzymatic activity of a kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Materials:

-

Recombinant human Target Kinase A

-

Myelin Basic Protein (MBP) substrate

-

[γ-³³P]ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

This compound serially diluted in DMSO

-

96-well plates

-

Phosphocellulose filter mats

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Start the reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.

-

Wash the filter mat to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

This cell-based assay determines the effect of a compound on the proliferation of a cancer cell line that is dependent on the target kinase.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Human cancer cell line with known dependence on Target Kinase A

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound serially diluted in DMSO

-

96-well clear-bottom white plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound, the experimental workflow for selectivity profiling, and the logical relationship in a screening cascade.

Caption: Hypothetical signaling pathway inhibited by this compound.

Caption: Workflow for kinase inhibitor selectivity profiling.

Caption: Logical flow of a screening cascade for a selective inhibitor.

In Vitro Activity of PI3K Inhibitors in PIK3CA Mutant Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PI3K/AKT/mTOR Pathway and the Role of PIK3CA Mutations

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, often leading to uncontrolled cell growth and resistance to therapy.

One of the most common mechanisms of PI3K pathway activation in cancer is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. These mutations, frequently occurring in "hotspot" regions within the helical and kinase domains, lead to a constitutively active PI3K enzyme, driving oncogenic signaling. Consequently, the development of small molecule inhibitors targeting the PI3K pathway, particularly in the context of PIK3CA mutations, is a major focus of cancer drug discovery.

Quantitative Analysis of In Vitro Activity

A primary step in the preclinical evaluation of a PI3K inhibitor is to determine its potency in cancer cell lines with and without PIK3CA mutations. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. The data is most effectively presented in a tabular format to allow for clear comparison across different cell lines and mutational statuses.

While specific IC50 values for ML117 are not available, Table 1 provides representative data for other PI3K inhibitors in various PIK3CA mutant breast and colorectal cancer cell lines. This illustrates the expected data format and the general trend of increased sensitivity in cell lines harboring PIK3CA mutations.

Table 1: Representative IC50 Values of PI3K Inhibitors in PIK3CA Mutant and Wild-Type Cancer Cell Lines

| Compound | Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) | Reference |

| GDC-0941 | MCF-7 | Breast | E545K | ~0.2 | [1] |

| GDC-0941 | MCF-7 (PIK3CA WT) | Breast | Wild-Type | ~1.0 | [1] |

| BKM120 | MDA-MB-453 | Breast | H1047R | More sensitive | [2] |

| BKM120 | MDA-MB-231 | Breast | Wild-Type | More resistant | [2] |

| Alpelisib | Various | Colorectal | Mutant | Generally more sensitive | [3] |

| Pilaralisib | Various | Colorectal | Mutant | Generally more sensitive | [3] |

| AZD8835 | Various | Colorectal | Mutant | Generally more sensitive | [3] |

Note: The terms "more sensitive" and "more resistant" are used where specific IC50 values were not provided in the source material, but a differential effect was reported.

Experimental Protocols

The following sections detail the standard methodologies for key in vitro experiments used to characterize the activity of a PI3K inhibitor like this compound.

Cell Viability/Proliferation Assay (e.g., MTT or MTS Assay)

This assay determines the effect of the inhibitor on cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for formazan formation.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins. A decrease in the phosphorylated-to-total protein ratio indicates pathway inhibition.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PI3K inhibitor at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of the compound on the enzymatic activity of the target kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the purified kinase enzyme. The inhibitor's effect is quantified by the reduction in substrate phosphorylation.

Protocol:

-

Reaction Setup: In a microplate, combine the purified recombinant PI3Kα enzyme (wild-type or mutant) with a specific substrate (e.g., phosphatidylinositol) in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the PI3K inhibitor (e.g., this compound) or a vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a coupled enzymatic reaction for detection).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Detect the phosphorylated substrate. For radioactive assays, this involves separating the substrate and quantifying the incorporated radioactivity. For non-radioactive assays, this may involve measuring the production of ADP or using a phosphorylation-specific antibody in an ELISA-like format.

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts to generate such diagrams.

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow for In Vitro Inhibitor Characterization

References

Unraveling the Impact of ML117 on Downstream Signaling Pathways: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the effects of the compound ML117 on downstream cellular signaling pathways. A thorough investigation of publicly available scientific literature and chemical databases, however, did not yield specific information for a compound designated as "this compound." It is plausible that "this compound" is an internal or unpublished identifier, or potentially a typographical error.

Given the absence of data for "this compound," this guide will instead focus on a structurally and functionally related compound, WZB117 , a known inhibitor of Glucose Transporter 1 (GLUT1). The downstream effects of GLUT1 inhibition are well-documented and provide a valuable framework for understanding the potential signaling consequences of compounds with similar mechanisms of action. This guide will detail the known downstream signaling pathways affected by GLUT1 inhibition, present relevant quantitative data in structured tables, provide detailed experimental protocols for key assays, and include visualizations of the signaling cascades using the DOT language for Graphviz.

Introduction to WZB117 and GLUT1 Inhibition

WZB117 is a small molecule inhibitor of GLUT1, the primary transporter responsible for glucose uptake in many cell types, particularly cancer cells.[1] By blocking GLUT1, WZB117 effectively reduces the intracellular glucose supply, leading to a cascade of metabolic and signaling changes. This mechanism of action has significant implications for cancer therapy, as many tumors exhibit a high rate of glycolysis (the Warburg effect) and are therefore highly dependent on a constant glucose supply for their growth and survival.

Downstream Signaling Pathways Affected by WZB117

The inhibition of glucose transport by WZB117 triggers a cellular energy crisis, which in turn activates and inhibits several key signaling pathways. The most prominent of these is the AMP-activated protein kinase (AMPK) pathway , a central regulator of cellular energy homeostasis.

Activation of the AMPK Pathway

A decrease in intracellular glucose levels leads to a reduction in ATP production. The resulting increase in the AMP:ATP ratio is a potent activator of AMPK. Once activated, AMPK initiates a series of downstream events aimed at restoring energy balance:

-

Inhibition of Anabolic Pathways: Activated AMPK phosphorylates and inhibits key enzymes involved in energy-consuming processes such as protein synthesis (via mTORC1 inhibition) and fatty acid synthesis (via ACC phosphorylation).

-

Activation of Catabolic Pathways: AMPK promotes processes that generate ATP, such as fatty acid oxidation and autophagy.

-

Cell Cycle Arrest: AMPK can induce cell cycle arrest, primarily at the G1/S checkpoint, by modulating the activity of cell cycle regulators like p53 and p27.

Impact on Cell Proliferation and Survival

The metabolic stress induced by WZB117 ultimately impacts cell proliferation and survival. Key downstream effects include:

-

Inhibition of Cell Proliferation: WZB117 has been shown to inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.[1]

-

Induction of Cell Cycle Arrest: By activating AMPK and affecting downstream targets, WZB117 can cause cells to arrest in the G1 phase of the cell cycle.

-

Induction of Apoptosis and Necrosis: Prolonged glucose deprivation can lead to programmed cell death (apoptosis) or necrosis.

Quantitative Data on the Effects of WZB117

The following table summarizes key quantitative data from studies on WZB117.

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 (Proliferation) | A549 (Lung Cancer) | ~10 µM | 50% inhibition of cell proliferation | [1] |

| IC50 (Proliferation) | MCF7 (Breast Cancer) | ~10 µM | 50% inhibition of cell proliferation | [1] |

| Tumor Volume Reduction | A549 Xenografts (in vivo) | 10 mg/kg (daily i.p.) | 70% reduction in tumor volume | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of WZB117.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of WZB117 on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

WZB117 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of WZB117 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the WZB117 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for AMPK Activation

Objective: To assess the phosphorylation status of AMPK and its downstream target ACC as a measure of AMPK activation.

Materials:

-

Cancer cell lines

-

WZB117

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with WZB117 at the desired concentration and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by WZB117.

Caption: WZB117 inhibits GLUT1, leading to AMPK activation and downstream effects.

Caption: Workflow for assessing AMPK activation by Western Blot.

Conclusion

While direct information on "this compound" is not available, the study of WZB117 provides a strong surrogate for understanding the downstream signaling consequences of GLUT1 inhibition. The activation of the AMPK pathway and the subsequent effects on cell metabolism, proliferation, and survival are key outcomes. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals interested in targeting cellular metabolism for therapeutic purposes. Further investigation into the specific identity and target of "this compound" is necessary to provide a more tailored analysis of its effects on downstream signaling.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Experiments: ML117

To Researchers, Scientists, and Drug Development Professionals: